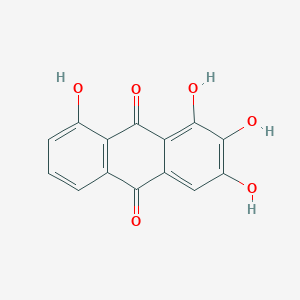1,2,3,8-Tetrahydroxyanthracene-9,10-dione
CAS No.:
Cat. No.: VC15795590
Molecular Formula: C14H8O6
Molecular Weight: 272.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H8O6 |
|---|---|
| Molecular Weight | 272.21 g/mol |
| IUPAC Name | 1,2,3,8-tetrahydroxyanthracene-9,10-dione |
| Standard InChI | InChI=1S/C14H8O6/c15-7-3-1-2-5-9(7)13(19)10-6(11(5)17)4-8(16)12(18)14(10)20/h1-4,15-16,18,20H |
| Standard InChI Key | RYNJNOIRECCGKC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
1,2,3,8-Tetrahydroxyanthracene-9,10-dione (CAS 10228-40-7) belongs to the anthraquinone family, a class of aromatic organic compounds with a 9,10-anthracenedione core . Its molecular formula is , yielding a molecular weight of 272.21 g/mol, consistent with other tetrahydroxyanthraquinones . The compound’s structure features hydroxyl groups at the 1, 2, 3, and 8 positions, distinguishing it from isomers such as 1,2,7,8-tetrahydroxyanthraquinone (CAS 68844-88-2) and 1,3,6,8-tetrahydroxyanthraquinone (Rheoemodin, CAS 52940-12-2) .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 10228-40-7 | |
| Molecular Formula | ||
| Molecular Weight | 272.21 g/mol | |
| Hydroxyl Positions | 1, 2, 3, 8 |
Synthesis and Isolation
-
Friedel-Crafts Acylation: Introducing acyl groups to anthracene derivatives followed by hydroxylation.
-
Natural Product Extraction: Isolation from plant or fungal sources, as seen with Rheoemodin (Chaetomium globosum) and Quinalizarin (Senna species) .
Given its structural similarity to Rheoemodin and Quinalizarin, 1,2,3,8-tetrahydroxyanthracene-9,10-dione may occur in natural sources, though no specific organisms have been identified . Advances in chromatographic techniques, such as HPLC-MS, could facilitate its detection in complex matrices.
Challenges and Future Directions
-
Synthetic Accessibility: Developing regioselective synthesis methods to achieve the 1,2,3,8 substitution pattern is essential.
-
Bioactivity Profiling: Screening for antimicrobial, anticancer, and antioxidant effects using in vitro models.
-
Structural Characterization: Resolving NMR and crystal structures to elucidate electronic and steric influences.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume